molecular formula C19H18N2O3 B7708303 N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide CAS No. 673444-45-6

N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide

Cat. No.: B7708303
CAS No.: 673444-45-6
M. Wt: 322.4 g/mol
InChI Key: WQJYUBTWPKUYJQ-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Phenoxyacetamide Group: The phenoxyacetamide group can be introduced through nucleophilic substitution reactions. This involves the reaction of a phenoxyacetic acid derivative with an appropriate amine under mild conditions.

    N-Methylation: The final step involves the methylation of the nitrogen atom in the quinoline core. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dimethylformamide or dichloromethane, and catalysts.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide
  • N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-oxolanylmethyl)-2-furancarboxamide

Uniqueness

N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenoxyacetamide group and the N-methylation of the quinoline core contribute to its unique pharmacological profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-21(18(22)13-24-16-8-3-2-4-9-16)12-15-11-14-7-5-6-10-17(14)20-19(15)23/h2-11H,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJYUBTWPKUYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328997
Record name N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658755
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

673444-45-6
Record name N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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